![molecular formula C12H21BrO B14596441 1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene CAS No. 60996-42-1](/img/structure/B14596441.png)
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene: is an organic compound that belongs to the class of cycloalkenes. Cycloalkenes are cyclic hydrocarbons with one or more double bonds within the ring structure. This compound features a bromine atom and an isopropoxy group attached to a cyclononene ring, making it a unique and interesting molecule for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene typically involves the following steps:
Formation of Cyclononene: The starting material, cyclononene, can be synthesized through the hydrogenation of cyclononyne.
Bromination: The cyclononene is then subjected to bromination using bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) to introduce the bromine atom at the desired position.
Isopropylation: The final step involves the introduction of the isopropoxy group. This can be achieved by reacting the brominated cyclononene with isopropanol in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of bromine and cyclononene in industrial reactors.
Efficient Isopropylation: Utilizing continuous flow reactors for the isopropylation step to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of cyclononane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of 9-[(propan-2-yl)oxy]cyclonon-1-ene derivatives with different functional groups.
Oxidation: Formation of epoxides or hydroxylated products.
Reduction: Formation of cyclononane derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, and other biochemical processes depending on its specific interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-9-[(propan-2-yl)oxy]cyclooct-1-ene
- 1-Bromo-9-[(propan-2-yl)oxy]cyclodec-1-ene
- 1-Chloro-9-[(propan-2-yl)oxy]cyclonon-1-ene
Uniqueness
1-Bromo-9-[(propan-2-yl)oxy]cyclonon-1-ene is unique due to its specific ring size and the presence of both a bromine atom and an isopropoxy group. This combination of features imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
60996-42-1 |
|---|---|
Fórmula molecular |
C12H21BrO |
Peso molecular |
261.20 g/mol |
Nombre IUPAC |
1-bromo-9-propan-2-yloxycyclononene |
InChI |
InChI=1S/C12H21BrO/c1-10(2)14-12-9-7-5-3-4-6-8-11(12)13/h8,10,12H,3-7,9H2,1-2H3 |
Clave InChI |
XMNQMPMUQOUHKK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1CCCCCCC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



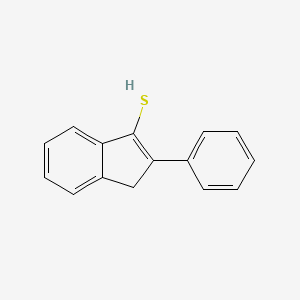
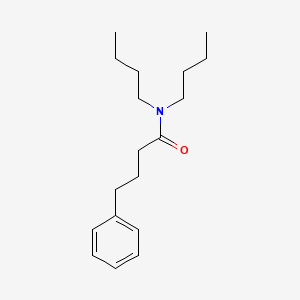
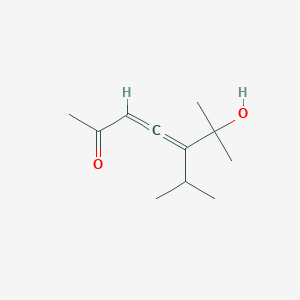
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-4-phenyl-](/img/structure/B14596388.png)
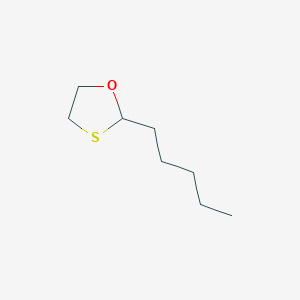
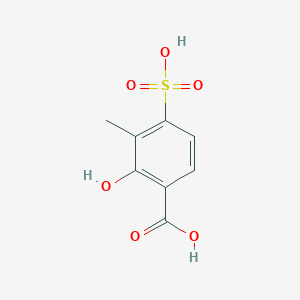
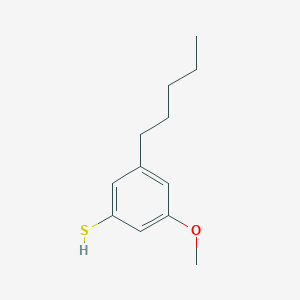
![1-(Chloromethyl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoronon-1-en-1-yl)oxy]benzene](/img/structure/B14596415.png)
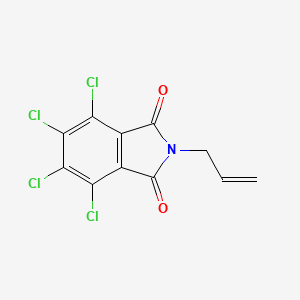
![{[2-(1,1,3,3-Tetraoxo-1lambda~6~,3lambda~6~-dithian-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14596425.png)

![(1S)-Bicyclo[3.2.1]octan-2-one](/img/structure/B14596437.png)
![2-[Hydroxy(methoxy)phosphinothioyl]sulfanyl-2-phenylacetic acid](/img/structure/B14596443.png)
